![molecular formula C25H27N5O3S2 B1224227 N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1224227.png)
N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide
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Overview
Description
N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide is a member of quinolines.
Scientific Research Applications
Synthesis and Chemical Reactions
- Researchers have explored various synthesis methods and chemical reactions involving similar compounds to N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide. For example, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, which are closely related compounds, was achieved through a DCC coupling method in good yields. This synthesis pathway is important for developing compounds with potential biological activity (Fathalla, 2015).
Biological Activities and Applications
- Compounds with structural similarities to N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide have been synthesized and evaluated for various biological activities:
- Inotropic Activity : A series of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, which share a similar triazoloquinoline structure, were synthesized and evaluated for their positive inotropic activity. This activity was assessed in isolated rabbit heart preparations, indicating the potential use of these compounds in cardiovascular research (Zhang et al., 2008).
- Anticancer Activity : Compounds structurally related to the query chemical have been investigated for their anticancer properties. For instance, a series of 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).
- Antimicrobial Activity : Novel 3,4,5-trisubstituted triazole derivatives bearing a quinoline ring, which are structurally similar to the query compound, have been synthesized and shown to possess antimicrobial activity. This research suggests potential applications in developing new antimicrobial agents (Yurttaş et al., 2020).
properties
Product Name |
N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide |
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Molecular Formula |
C25H27N5O3S2 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H27N5O3S2/c1-17-11-13-29(14-12-17)35(32,33)21-9-7-20(8-10-21)26-23(31)16-34-25-28-27-24-18(2)15-19-5-3-4-6-22(19)30(24)25/h3-10,15,17H,11-14,16H2,1-2H3,(H,26,31) |
InChI Key |
UODXGIVANRWFTM-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4C |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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